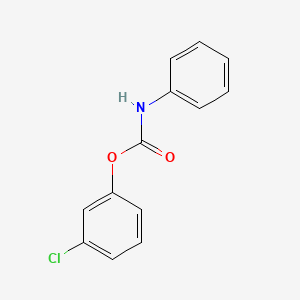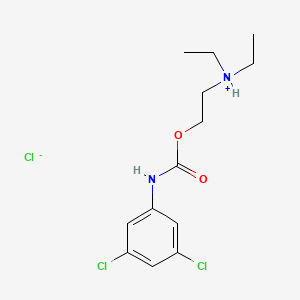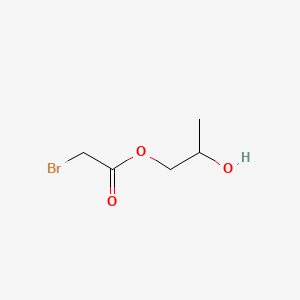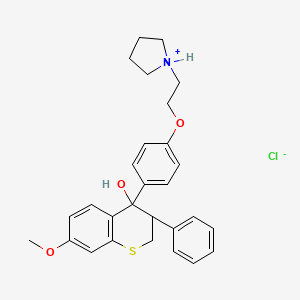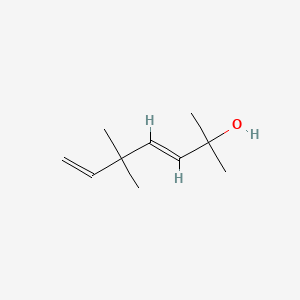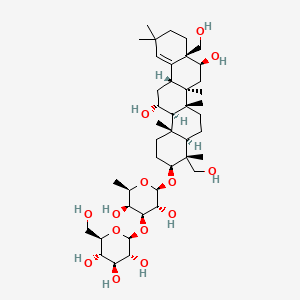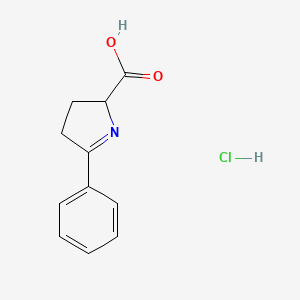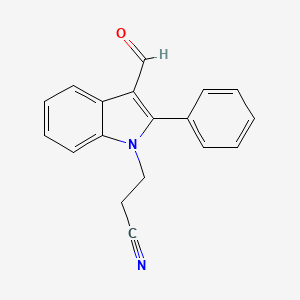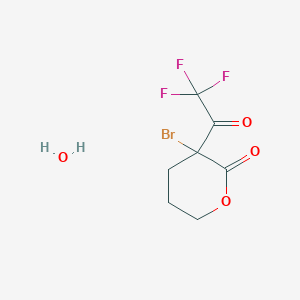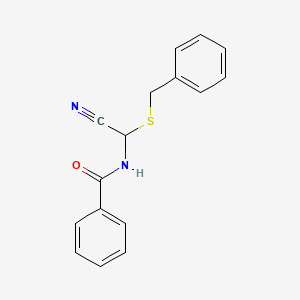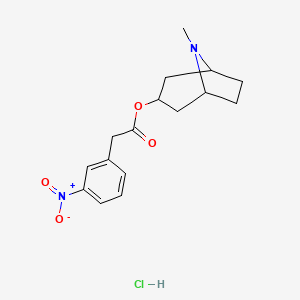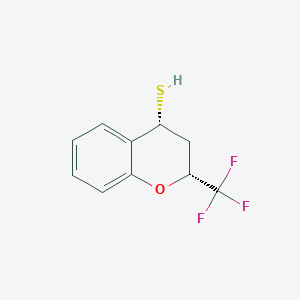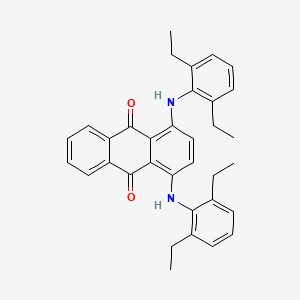
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is an organic compound with the molecular formula C₃₄H₃₄N₂O₂. It is known for its applications in various fields, including as a dye and in organic electronics. This compound is characterized by its white to pale yellow crystalline solid appearance and its solubility in organic solvents such as benzene, ethanol, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is typically synthesized through the reaction of 2,6-diethylphenylamine with 1,4-dichloroanthraquinone under acidic conditions. The reaction involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its role in photodynamic therapy.
Industry: Utilized in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone
- 1,4-Bis((p-hydroxyphenethyl)amino)anthraquinone
Uniqueness
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as organic electronics and photodynamic therapy, where precise control over these properties is crucial .
Propiedades
Número CAS |
20241-74-1 |
|---|---|
Fórmula molecular |
C34H34N2O2 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,4-bis(2,6-diethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3 |
Clave InChI |
YDWOAJFKMUQBOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


